Methyl octahydro-4,7-methano-1H-indenecarboxylate
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Overview
Description
Methyl octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with the molecular formula C12H18O2 It is a derivative of octahydro-4,7-methano-1H-indene, characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-4,7-methano-1H-indenecarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indenecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl octahydro-4,7-methano-1H-indenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting carboxylic acid can then participate in further biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: A precursor to methyl octahydro-4,7-methano-1H-indenecarboxylate, sharing a similar tricyclic structure.
Octahydro-4,7-methano-1H-indene-5-acetaldehyde: Used in fragrance compositions, highlighting the versatility of the tricyclic structure.
Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde: Another derivative with applications in the fragrance industry.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications. Its tricyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
68039-79-2 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-14-12(13)10-5-4-9-7-2-3-8(6-7)11(9)10/h7-11H,2-6H2,1H3 |
InChI Key |
VFUFLBSJNLHZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1C3CCC2C3 |
Origin of Product |
United States |
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